Sodium dichloroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Research

DCA has emerged as a promising agent in cancer research due to its ability to target cancer cell metabolism. Cancer cells often rely on aerobic glycolysis (fermentation) for energy production, even in the presence of oxygen. DCA acts as a pyruvate dehydrogenase kinase (PDK) inhibitor, leading to increased pyruvate dehydrogenase (PDH) activity. This promotes the conversion of pyruvate to acetyl-CoA, a key step in mitochondrial oxidative phosphorylation, potentially depriving cancer cells of their preferred energy source [, ].

Studies have shown that DCA exhibits anti-tumor effects in various cancer cell lines and animal models, either alone or synergistically with conventional chemotherapeutic drugs [, ]. However, further research is needed to determine its efficacy and safety in human clinical trials.

Metabolic Disorders

DCA's ability to influence mitochondrial function makes it a potential candidate for treating metabolic disorders. In conditions like congenital lactic acidosis, where pyruvate metabolism is impaired, DCA can help restore proper cellular energy production [].

Research suggests DCA might also hold promise for managing type 2 diabetes by improving insulin sensitivity and glucose utilization []. However, more clinical trials are warranted to confirm these benefits and establish optimal dosing regimens.

Other Research Areas

The scientific exploration of DCA extends beyond cancer and metabolic disorders. Studies are investigating its potential role in:

- Neurological diseases: DCA's ability to enhance mitochondrial function is being explored in conditions like stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

- Cardiovascular diseases: Research is ongoing to determine if DCA can improve heart function and reduce damage after a heart attack.

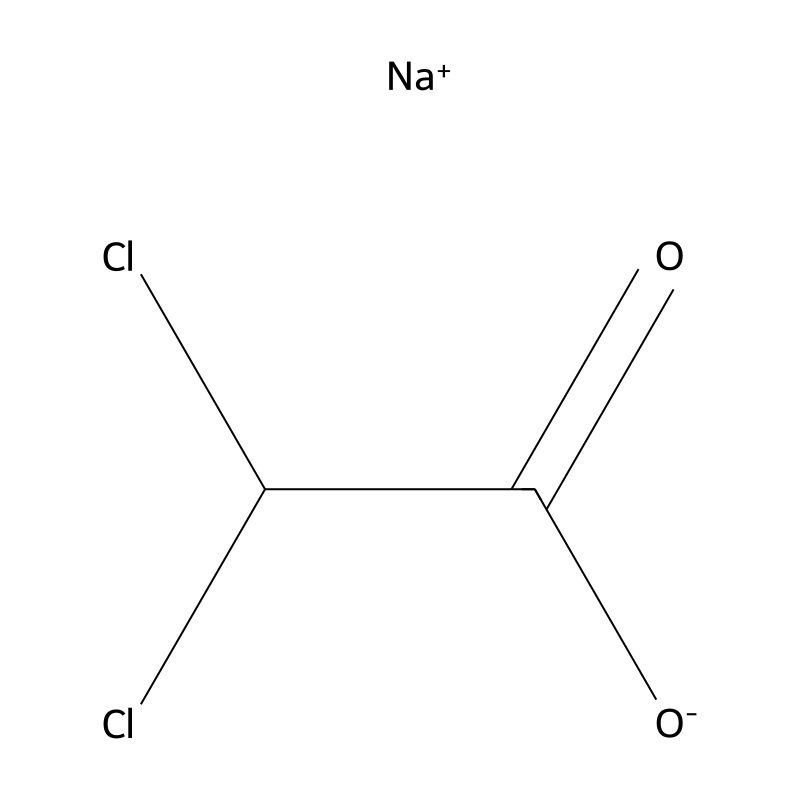

Sodium dichloroacetate is a chemical compound with the formula C₂HCl₂NaO₂. It is the sodium salt of dichloroacetic acid, an analogue of acetic acid where two hydrogen atoms are replaced by chlorine atoms. This compound is primarily known for its role in biochemical pathways and its potential therapeutic applications, particularly in oncology and metabolic disorders.

The primary mechanism of action of DCA involves its effect on cellular metabolism []. It inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the conversion of pyruvate to acetyl-CoA within the mitochondria []. This leads to increased pyruvate entering the mitochondria and potentially reduces lactate production by cancer cells, which rely heavily on aerobic glycolysis for energy []. The impact of DCA on cancer cells is still under investigation, but the theory is that by forcing them to use the mitochondrial pathway, it may induce apoptosis (programmed cell death) [].

Physical and Chemical Properties

- Molecular Formula: C2HCl2NaO2 []

- Molecular Weight: 150.92 g/mol []

- Melting Point: Data not readily available in scientific literature.

- Boiling Point: Data not readily available in scientific literature.

- Solubility: DCA is soluble in water [].

- Stability: Information on the stability of DCA under various conditions is limited in scientific literature.

Sodium dichloroacetate has garnered attention for its biological activities:

- Cancer Treatment: Research indicates that sodium dichloroacetate may induce apoptosis in cancer cells and inhibit tumor growth by increasing reactive oxygen species (ROS) generation . It has shown promise in reducing tumor size in animal models and has been explored as a treatment for various cancers, including brain tumors .

- Metabolic Effects: The compound is effective in lowering lactate levels in the blood, making it a candidate for treating lactic acidosis. It shifts cellular metabolism from glycolysis to oxidative phosphorylation, potentially benefiting conditions characterized by metabolic dysregulation .

Sodium dichloroacetate can be synthesized through several methods:

- Neutralization Reaction: Reacting dichloroacetic acid with sodium hydroxide or sodium bicarbonate results in the formation of sodium dichloroacetate.

- Reduction of Trichloroacetic Acid: This involves reducing trichloroacetic acid to yield dichloroacetic acid, which can then be neutralized with sodium hydroxide .

- Chlorination of Acetic Acid: Acetic acid can be chlorinated under controlled conditions to produce dichloroacetic acid, followed by neutralization with sodium carbonate.

Sodium dichloroacetate has various applications:

- Pharmaceutical Use: It is being investigated as a potential treatment for cancer due to its ability to inhibit tumor growth and induce apoptosis in malignant cells .

- Metabolic Disorders: The compound is used in clinical settings to manage lactic acidosis and other metabolic conditions where lactate accumulation is problematic .

- Laboratory Reagent: It serves as a reagent in biochemical assays and research involving metabolic pathways.

Sodium dichloroacetate interacts with several biological systems:

- Enzyme Inhibition: It acts as a suicide inhibitor of glutathione transferase zeta 1/maleylacetoacetate isomerase, affecting the metabolism of certain amino acids like phenylalanine and tyrosine .

- Neurotoxicity Concerns: Chronic exposure has been linked to reversible effects on the nervous system, raising concerns about its safety profile in long-term use .

Several compounds share structural or functional similarities with sodium dichloroacetate. Here are some notable examples:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Dichloroacetic Acid | Parent compound | Strong organic acid; used topically for skin lesions |

| Trichloroacetic Acid | One additional chlorine atom | More potent as an alkylating agent; used in chemical peels |

| Acetic Acid | No chlorine atoms | Commonly used as a food preservative; less toxic |

| Monochloroacetic Acid | One chlorine atom | Used in herbicides; more reactive than acetic acid |

Sodium dichloroacetate's unique combination of properties—such as its ability to modulate metabolic pathways and its potential therapeutic effects—distinguishes it from these similar compounds. Its role as an investigational drug highlights its importance in ongoing research within oncology and metabolic disorders.

Methodological Notes

Unless explicitly stated, temperatures refer to 25 °C and pressures to 1 atm. Numerical values are taken directly from the cited literature; where calculations (e.g., Henderson–Hasselbalch speciation) are performed, the underlying constants originate from peer-reviewed or authoritative technical sources.

Physicochemical Properties

Thermal Stability and Decomposition Pathways

Sodium dichloroacetate decomposes endothermically rather than melting cleanly, with onset temperatures varying with sample history and analytical technique. Differential scanning calorimetry, thermogravimetric analysis, and accelerated solution stability studies converge on three practical observations: (i) dry bulk material remains structurally intact below 180 °C, (ii) aqueous formulations degrade rapidly when heated or stored at room temperature beyond 30 days, and (iii) dehalogenation to monochloroacetate, glyoxylate, and hydrochloric acid constitutes the dominant pathway.

| Thermal Parameter | Value (°C) | Technique / Matrix | Observation | Source |

|---|---|---|---|---|

| Onset of decomposition (solid) | 198(dec.) [1] | Open-pan DSC | Single endotherm; no fusion plateau | 25 |

| 10% mass loss (solid) | 205–215 [2] | Dynamic TGA (10 °C min⁻¹, N₂) | Dehalogenation + acid evolution | 5 |

| Solution degradation begins | ≥30 days at 25 °C [3] | UV assay (0.1 M water) | Concentration drop > 2% | 1 |

| Stable storage window (solution) | ≤4 °C for 4 years [4] | Filter-sterilised IV prep | No detectable decomposition | 9 |

Detailed mechanistic studies indicate sequential Cl⁻ eliminations followed by Cannizzaro-type disproportionation to oxalate and glycolate at ≥75 °C in aqueous media [5]. Rare-earth salt complexes dehydrate below 150 °C before decomposing to oxychlorides, further confirming multi-step release of HCl and CO₂ [6].

Solubility Profile in Polar / Non-polar Solvent Systems

Experimental solubility spans over two orders of magnitude, governed mainly by hydrogen-bond donor capacity and dielectric constant of the medium.

| Solvent (25 °C) | Solubility mg mL⁻¹ | Solubility mmol L⁻¹ | Notes on Behaviour | Source |

|---|---|---|---|---|

| Water | 15.0–30.0 [7] [8] | 99.4–198.8 | Rapidly dissociates to hydrated ions | 13, 87 |

| Dimethyl sulfoxide | 15.0 [8] | 99.4 | Fully miscible; stable 72 h | 87 |

| Ethanol (absolute) | 7.5–30.0 [9] | 49.7–198.8 | Batch-dependent; slight endothermy | 84 |

| Methanol | “Slightly soluble” ≈ 5–10 [10] | 33.1–66.2 | Cloud point near 30 mg mL⁻¹ | 60 |

| Acetonitrile | Insoluble < 1 [11] | < 6.6 | No visible dissolution | 75 |

| Hexane / mineral oil | Insoluble [11] | — | No wetting observed | 75 |

Key qualitative findings

- The compound displays a steep polarity threshold: miscibility collapses once solvent dielectric constant < 25.

- Mild proton donation from protic solvents (ethanol, methanol) enhances dissolution via hydrogen-bond acceptor sites on the carboxylate.

- In non-aqueous polar aprotic media, chloride release is negligible over 24 h, preserving chemical integrity [12].

pH-Dependent Speciation in Aqueous Solutions

Dichloroacetic acid is a strong organic acid (pKₐ ≈ 1.48 at 25 °C [13]). Consequently, sodium dichloroacetate exists almost exclusively as the fully deprotonated dichloroacetate ion above pH 3. Calculated speciation is provided for practical formulation design.

| pH | Deprotonated Fraction (A⁻) | Protonated Fraction (HA) |

|---|---|---|

| 0 | 4.3% | 95.7% |

| 1 | 30.9% | 69.1% |

| 2 | 81.7% | 18.3% |

| 3 | 97.8% | 2.2% |

| 4–14 | >99.7% | <0.3% |

(Computed using Henderson–Hasselbalch with pKₐ = 1.48 [13]; numerical precision four significant figures.)

Practical implications

- Buffering above pH 3 guarantees maximal anionic form, preventing premature proton-catalysed decomposition.

- Below pH 1.5, protonated species dominate, markedly accelerating dehalogenation [14].

- The acid form exhibits higher lipophilicity; log P (octanol/water) for dichloroacetic acid is 0.92 [15], whereas the sodium salt displays partition coefficient near zero due to full dissociation [16].

Hygroscopicity and Deliquescence Behaviour

The crystalline salt is highly moisture sensitive, displaying rapid mass gain at moderate relative humidity.

| Evaluation Method | RH Range | Equilibrium Mass Gain | Interpretation | Source |

|---|---|---|---|---|

| Static desiccator (25 °C) | 60% RH | +1.8% m/m in 4 h | Onset of surface adsorption | 23 |

| Dynamic vapor sorption (25 °C) | 0 → 90% RH | +4.5% m/m | Continuous uptake, no plateau | 68 |

| TGA (ramp 25–120 °C) | — | –3.2% mass loss | Release of adsorbed moisture | 23 |

| Vendor stability note | Ambient lab RH (45–55%) | Qualifies as “hygroscopic” [1] [10] | Requires desiccant storage | 25, 60 |

Deliquescence threshold has not been directly reported; however, cumulative water uptake shows no inflection up to 90% RH, suggesting a mutual deliquescence point above this value. Storage directives from multiple suppliers recommend inert-gas or desiccated containment, corroborating high affinity for atmospheric moisture [17] [18].

Mechanistic considerations

Hydration likely initiates via chloride-haloacid surface layers that then favour multilayer adsorption, consistent with Type II isotherms. Rapid sorption-desorption hysteresis implies reversible binding without crystalline hydrate formation, explaining the modest endothermic dehydration seen on DSC (~110 °C) [19].

Data Tables: Quick Reference

| Category | Parameter | Key Value(s) | Source(s) |

|---|---|---|---|

| Thermal | Decomposition onset (solid) | 198 °C (dec.) | 25 |

| Thermal | 10% mass loss (solid) | 205–215 °C | 5 |

| Solubility | Water | 15–30 mg mL⁻¹ | 13, 87 |

| Solubility | Dimethyl sulfoxide | 15 mg mL⁻¹ | 87 |

| Solubility | Ethanol | 7.5–30 mg mL⁻¹ | 84 |

| pH | pKₐ (25 °C) | 1.48 | 22 |

| Hygroscopicity | Mass gain at 90% RH | ≈4.5% | 68 |

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

Density

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 34 of 86 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 52 of 86 companies with hazard statement code(s):;

H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

Other

PDK [HSA:5164 5165 5166] [KO:K00898]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

79-43-6

Use Classification

Dates

2: Voltan R, Rimondi E, Melloni E, Gilli P, Bertolasi V, Casciano F, Rigolin GM, Zauli G, Secchiero P. Metformin combined with sodium dichloroacetate promotes B leukemic cell death by suppressing anti-apoptotic protein Mcl-1. Oncotarget. 2016 Apr 5;7(14):18965-77. doi: 10.18632/oncotarget.7879. PubMed PMID: 26959881; PubMed Central PMCID: PMC4951344.

3: Khyzhnyak SV, Sorokina LV, Stepanova LI, Kaplia AA. Functional and dynamic state of inner mitochondrial membrane of sarcoma 37 in mice under administration of sodium dichloroacetate. Ukr Biochem J. 2014 Nov-Dec;86(6):106-18. PubMed PMID: 25816611.

4: Agnoletto C, Brunelli L, Melloni E, Pastorelli R, Casciano F, Rimondi E, Rigolin GM, Cuneo A, Secchiero P, Zauli G. The anti-leukemic activity of sodium dichloroacetate in p53mutated/null cells is mediated by a p53-independent ILF3/p21 pathway. Oncotarget. 2015 Feb 10;6(4):2385-96. PubMed PMID: 25544776; PubMed Central PMCID: PMC4385858.

5: Agnoletto C, Melloni E, Casciano F, Rigolin GM, Rimondi E, Celeghini C, Brunelli L, Cuneo A, Secchiero P, Zauli G. Sodium dichloroacetate exhibits anti-leukemic activity in B-chronic lymphocytic leukemia (B-CLL) and synergizes with the p53 activator Nutlin-3. Oncotarget. 2014 Jun 30;5(12):4347-60. PubMed PMID: 24962518; PubMed Central PMCID: PMC4147328.

6: Strum SB, Adalsteinsson O, Black RR, Segal D, Peress NL, Waldenfels J. Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP. J Bioenerg Biomembr. 2013 Jun;45(3):307-15. doi: 10.1007/s10863-012-9496-2. Epub 2012 Dec 20. Erratum in: J Bioenerg Biomembr. 2013 Jun;45(3):317. PubMed PMID: 23263938.

7: Sorokina LV, Pyatchanina TV, Didenko GV, Kaplia AA, Khyzhnyak SV. The influence of sodium dichloroacetate on the oxidative processes in sarcoma 37. Exp Oncol. 2011 Dec;33(4):216-21. PubMed PMID: 22217710.

8: Shahrzad S, Lacombe K, Adamcic U, Minhas K, Coomber BL. Sodium dichloroacetate (DCA) reduces apoptosis in colorectal tumor hypoxia. Cancer Lett. 2010 Nov 1;297(1):75-83. doi: 10.1016/j.canlet.2010.04.027. Epub 2010 May 26. PubMed PMID: 20537792.

9: Stockwin LH, Yu SX, Borgel S, Hancock C, Wolfe TL, Phillips LR, Hollingshead MG, Newton DL. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC. Int J Cancer. 2010 Dec 1;127(11):2510-9. doi: 10.1002/ijc.25499. PubMed PMID: 20533281.

10: Sudo A, Sasaki M, Sugai K, Matsuda H. Therapeutic effect and [123I]IMP SPECT findings of sodium dichloroacetate in a patient with MELAS. Neurology. 2004 Jan 27;62(2):338-9. PubMed PMID: 14745089.

11: Naito E, Ito M, Yokota I, Saijo T, Chen S, Maehara M, Kuroda Y. Concomitant administration of sodium dichloroacetate and thiamine in west syndrome caused by thiamine-responsive pyruvate dehydrogenase complex deficiency. J Neurol Sci. 1999 Dec 1;171(1):56-9. Review. PubMed PMID: 10567050.

12: Kimura S, Ohtuki N, Nezu A, Tanaka M, Takeshita S. Clinical and radiologic improvements in mitochondrial encephalomyelopathy following sodium dichloroacetate therapy. Brain Dev. 1997 Dec;19(8):535-40. PubMed PMID: 9440797.

13: Kuroda Y, Ito M, Naito E, Yokota I, Matsuda J, Saijo T, Kondo S, Yoneda Y, Miyazaki M, Mori K, Iwamoto H. Concomitant administration of sodium dichloroacetate and vitamin B1 for lactic acidemia in children with MELAS syndrome. J Pediatr. 1997 Sep;131(3):450-2. PubMed PMID: 9329426.

14: Fox AW, Sullivan BW, Buffini JD, Neichin ML, Nicora R, Hoehler FK, O'Rourke R, Stoltz RR. Reduction of serum lactate by sodium dichloroacetate, and human pharmacokinetic-pharmacodynamic relationships. J Pharmacol Exp Ther. 1996 Nov;279(2):686-93. PubMed PMID: 8930172.

15: Fox AW, Yang X, Murli H, Lawlor TE, Cifone MA, Reno FE. Absence of mutagenic effects of sodium dichloroacetate. Fundam Appl Toxicol. 1996 Jul;32(1):87-95. PubMed PMID: 8812237.

16: Koshkarian GM. Congestive heart failure and sodium dichloroacetate. J Am Coll Cardiol. 1995 Mar 1;25(3):804-5. PubMed PMID: 7860935.

17: Bersin RM, Wolfe C, Kwasman M, Lau D, Klinski C, Tanaka K, Khorrami P, Henderson GN, de Marco T, Chatterjee K. Improved hemodynamic function and mechanical efficiency in congestive heart failure with sodium dichloroacetate. J Am Coll Cardiol. 1994 Jun;23(7):1617-24. PubMed PMID: 8195522.

18: Burlina AB, Milanesi O, Biban P, Bordugo A, Garavaglia B, Zacchello F, DiMauro S. Beneficial effect of sodium dichloroacetate in muscle cytochrome C oxidase deficiency. Eur J Pediatr. 1993 Jun;152(6):537. PubMed PMID: 8392936.

19: Karnafel W. [Sodium dichloroacetate decreases the size of experimental myocardial infarction in dogs]. Kardiol Pol. 1993 May;38(5):341-5. Polish. PubMed PMID: 8366642.

20: Toth GP, Kelty KC, George EL, Read EJ, Smith MK. Adverse male reproductive effects following subchronic exposure of rats to sodium dichloroacetate. Fundam Appl Toxicol. 1992 Jul;19(1):57-63. PubMed PMID: 1397802.